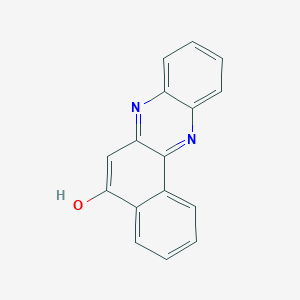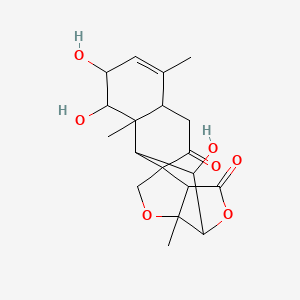
SCH-900271
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-900271 is a nicotinic acid derivative designed to treat dyslipidemia. It is known for its ability to reduce plasma free fatty acid levels without causing significant flushing, a common side effect associated with niacin .
Preparation Methods
The synthesis of SCH-900271 involves several steps under anhydrous conditions. The reactions are typically carried out under a nitrogen atmosphere. Solvents such as those purchased from Aldrich and Acros are used without further purification. Flash chromatography is employed using EM Science silica gel 60 (neutral, 230-400 mesh). Analytical methods include 1H NMR and 13C NMR recorded on a Bruker Avance 500 NMR Spectrometer, LCMS analyses on Applied Biosystem API-150, and HRMS analyses on a Micromass QT of Ultima API US Mass Spectrometer by FAB .
Chemical Reactions Analysis
SCH-900271 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include anhydrous solvents and nitrogen atmosphere. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SCH-900271 has been extensively studied for its potential in treating dyslipidemia. It acts as a potent nicotinic acid receptor agonist, demonstrating good oral bioavailability in all species tested. The compound has shown dose-dependent inhibition of plasma free fatty acid levels, with a 50% reduction at 1.0 mg/kg in fasted male beagle dogs. It has also been evaluated in human clinical trials for its efficacy and safety .
Mechanism of Action
SCH-900271 exerts its effects by acting as an agonist for the nicotinic acid receptor. This receptor is involved in the regulation of lipid metabolism. By activating this receptor, this compound helps reduce plasma free fatty acid levels, thereby improving lipid profiles in patients with dyslipidemia .
Comparison with Similar Compounds
SCH-900271 is unique in its ability to reduce plasma free fatty acid levels without causing significant flushing, a side effect commonly associated with other nicotinic acid derivatives. Similar compounds include other nicotinic acid receptor agonists, such as niacin, which also target lipid metabolism but often cause flushing as a side effect .
Properties
CAS No. |
915210-50-3 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-[3-(1-methylcyclopropyl)propyl]-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C14H16N2O4/c1-14(5-6-14)4-2-3-8-7-9(17)20-12-10(8)11(18)15-13(19)16-12/h7H,2-6H2,1H3,(H2,15,16,18,19) |
InChI Key |
ARJKMWXLIHZLQZ-UHFFFAOYSA-N |
SMILES |
CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3 |
Canonical SMILES |
CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCH-900271; SCH 900271; SCH900271. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
